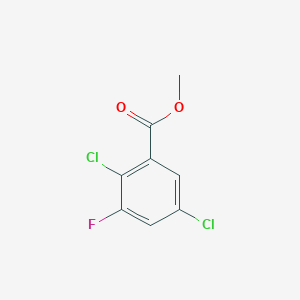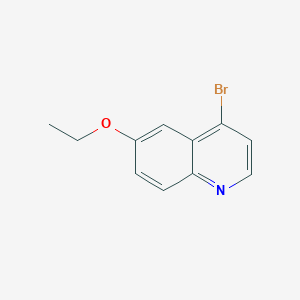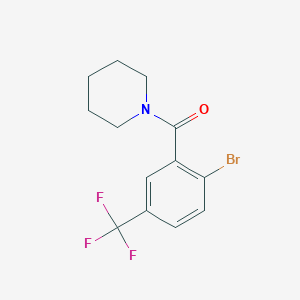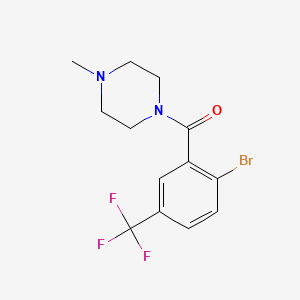
Isopropyl 2-bromo-5-(trifluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C11H10BrF3O2 and a molecular weight of 311.1 . It is also known as Benzoic acid, 2-bromo-5-(trifluoromethyl)-, 1-methylethyl ester .
Molecular Structure Analysis
The InChI code for Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is 1S/C11H10BrF3O2/c1-6(2)17-10(16)8-5-7(11(13,14)15)3-4-9(8)12/h3-6H,1-2H3 . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them .Physical And Chemical Properties Analysis
Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is a liquid at room temperature . It should be stored at temperatures between 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmaceutical Compounds
The trifluoromethyl group in Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is a common pharmacophore in many FDA-approved drugs . This group can greatly influence the biological activity of pharmaceutical compounds, making it a valuable moiety in drug design and synthesis. The compound can serve as a precursor in the synthesis of various drugs that require a trifluoromethyl group to enhance their efficacy and stability.
Material Science Research
In material science, this compound can be used to introduce fluorinated groups into polymers, thereby altering their physical properties such as thermal stability, chemical resistance, and dielectric behavior . This is particularly useful in creating materials for electronic applications where such properties are crucial.
Chemical Synthesis
Isopropyl 2-bromo-5-(trifluoromethyl)benzoate is used in organic synthesis to introduce the trifluoromethyl group into other organic compounds . This transformation is significant as the trifluoromethyl group can impart desirable properties to molecules, such as increased lipophilicity or metabolic stability.
Chromatography
The compound’s unique structure allows it to be used as a standard or reference compound in chromatographic analysis, particularly when studying the behavior of similar fluorinated compounds . Its well-defined characteristics enable accurate calibration and method development in analytical chemistry.
Catalysis
The compound can be used in catalytic processes, especially those that involve the transfer of fluorine atoms or the introduction of fluorinated groups into organic molecules . Its reactivity can be harnessed to facilitate various chemical transformations that are important in both academic and industrial settings.
Safety and Hazards
This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety precautions include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Zukünftige Richtungen
While specific future directions for the use of Isopropyl 2-bromo-5-(trifluoromethyl)benzoate are not available, compounds like this one are often used in the synthesis of other complex organic molecules. They can serve as building blocks in the development of pharmaceuticals, agrochemicals, and other chemical products .
Eigenschaften
IUPAC Name |
propan-2-yl 2-bromo-5-(trifluoromethyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrF3O2/c1-6(2)17-10(16)8-5-7(11(13,14)15)3-4-9(8)12/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULPEZWVSZKTIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(C=CC(=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrF3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl 2-bromo-5-(trifluoromethyl)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


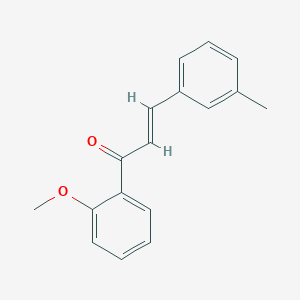




![4'-Methoxy-2-methyl-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B6356522.png)
